N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-18-8-10-20(11-9-18)31(29,30)26(22(28)25-14-12-24(2)13-15-25)17-21(27)23-16-19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLIKLWLUGBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Piperazine
Piperazine is selectively methylated at the 4-position using methyl iodide in the presence of a base (e.g., potassium carbonate) in refluxing acetonitrile. The reaction proceeds via nucleophilic substitution, yielding 4-methylpiperazine.
Reaction conditions :
Tosylation of 4-Methylpiperazine
The secondary amine of 4-methylpiperazine is protected with tosyl chloride (TsCl) under Schotten-Baumann conditions:
Procedure :
- 4-Methylpiperazine (1 eq) is dissolved in dichloromethane (DCM).
- TsCl (1.1 eq) is added dropwise at 0°C, followed by aqueous NaOH (2 eq).
- The mixture is stirred for 2 hours, extracted with DCM, and purified via recrystallization.
Data :
- Yield : 85%
- Characterization :
Introduction of the Carboxamide Group
Acylation with Triphosgene
The secondary amine of 4-methyl-N-tosylpiperazine is converted to a carboxamide using triphosgene as a safer alternative to phosgene:
Procedure :
- 4-Methyl-N-tosylpiperazine (1 eq) is dissolved in anhydrous DCM.
- Triphosgene (0.33 eq) and triethylamine (2 eq) are added under nitrogen.
- After 4 hours at room temperature, water is added to hydrolyze the isocyanate intermediate.
Data :
- Yield : 75%
- Characterization :
Bromoacetylation of the Carboxamide Nitrogen
Reaction with Bromoacetyl Bromide
The primary amine of the carboxamide is bromoacetylated to facilitate subsequent substitution:
Procedure :
- 4-Methyl-N-tosylpiperazine-1-carboxamide (1 eq) is suspended in THF.
- Bromoacetyl bromide (1.2 eq) is added dropwise at 0°C, followed by DIPEA (2 eq).
- The mixture is stirred for 3 hours and purified via silica gel chromatography.
Data :
- Yield : 68%
- Characterization :
- MS (ESI+) : m/z 432.1 [M+H]⁺.
Substitution with Benzylamine
Nucleophilic Displacement of Bromide
The bromoacetamide intermediate undergoes substitution with benzylamine in a polar aprotic solvent:
Procedure :
- Bromoacetamide derivative (1 eq) and benzylamine (3 eq) are refluxed in acetonitrile with K₂CO₃.
- After 6 hours, the product is isolated via column chromatography (MeOH/CH₂Cl₂ 5:95).
Data :
- Yield : 62%
- Characterization :
Optimization and Challenges
Side Reactions and Mitigation
- Over-alkylation : Controlled by using excess benzylamine and shorter reaction times.
- Hydrolysis of Bromoacetamide : Minimized by avoiding aqueous conditions during substitution.
Alternative Routes
- Multicomponent Reactions : As demonstrated in PMC, Ugi-type reactions could streamline synthesis but require optimization for regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Coupling Reactions: Catalyzed by metals like Cu(I) or Pd(II).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Coupling: CuBr with N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a multi-target drug candidate, particularly in the treatment of diseases like Alzheimer’s and diabetes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Benzamide Analogs
| Compound | Substituents (R1/R3) | Solubility (μM) | EC₅₀ (β-cell protection) | Reference |
|---|---|---|---|---|
| WO5m | 3-OH / 4-CF₃ | 50 | 0.1 μM | |
| 5g | 3-Cl, 2-Me / 4-CF₃ | 13 | 13 μM |
Piperazine/Piperidine Derivatives
Compounds with piperazine or piperidine cores highlight the role of nitrogen heterocycles in modulating activity:
- N-(2-(Benzylamino)-2-oxoethyl)-4-isopropylcyclohexane-1-carboxamide (6b): Shares the benzylamino-oxoethyl group but uses a cyclohexane carboxamide.
- N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: Features a 4-phenylpiperazine instead of 4-methyl-N-tosyl. The phenyl group enhances aromatic interactions but may reduce metabolic stability due to lack of electron-withdrawing tosyl .
Table 2: Piperazine-Based Analogs
Carboxamide Variations
- 4-Hydroxyquinazoline Derivatives (A1–A6): These compounds replace the piperazine carboxamide with a quinazolinone core. Fluorine/chlorine substituents improve metabolic stability but reduce solubility (e.g., A3: 57.3% yield, mp 196.5–197.8°C) .
- Peptoid-Based HDAC Inhibitors (): Incorporate dimethylamino or hydroxycarbamoyl groups, showing how electron-donating substituents enhance target engagement (yields: 45–83%) .
Biological Activity
N-(2-(benzylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in diabetes management and other metabolic disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).
The compound exhibits its biological activity primarily through the modulation of pancreatic β-cell function. It has been shown to protect against endoplasmic reticulum (ER) stress-induced apoptosis in β-cells, which is critical in the pathogenesis of diabetes. The mechanism involves enhancing cell viability and reducing apoptosis under stress conditions, likely through the activation of protective signaling pathways.
Structure-Activity Relationship (SAR)
Recent studies have explored various analogs of this compound to identify structural features that enhance its potency and solubility. The following table summarizes key findings from these SAR studies:
| Compound | Structure | EC50 (µM) | Maximal Activity (%) | Notes |
|---|---|---|---|---|
| WO5m | WO5m | 0.1 ± 0.01 | 100% | Best β-cell protective activity |
| Compound 1 | Compound 1 | 6.0 | 97% | Original scaffold with limited solubility |
| Compound X | Compound X | 5-10 | Varies | Exhibits moderate activity |
Efficacy in Preclinical Models
In vitro studies using INS-1 pancreatic β-cells demonstrated that this compound significantly improves cell viability under ER stress conditions induced by tunicamycin (Tm). The maximal activity observed was 100% at an EC50 of 0.1 µM, indicating a potent protective effect against cell death .
Case Study: Diabetes Management
A notable case study involved administering the compound to diabetic mouse models. The treatment resulted in a marked reduction in blood glucose levels and improved insulin secretion from pancreatic cells. These findings suggest that the compound could serve as a viable candidate for further development as an antidiabetic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
